

A Comparative Guide to the Structure-Activity Relationship of Chasmanine Derivatives

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Compound of Interest

Compound Name: Chasmanine

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This guide provides a detailed comparison of the structure-activity relationships (SAR) of **Chasmanine** derivatives, focusing on their insecticidal properties. Due to a lack of extensive research on a broad range of biological activities for **Chasmanine** derivatives specifically, this document leverages available data on Chasmanthinine, a closely related C19-diterpenoid alkaloid, and draws comparisons with the broader class of aconitine-type alkaloids to infer potential therapeutic applications and guide future research.

Insecticidal Activity of Chasmanthinine Derivatives

Recent studies have explored the modification of Chasmanthinine to enhance its insecticidal properties, particularly its antifeedant and cytotoxic effects against agricultural pests like *Spodoptera exigua* and the *Spodoptera frugiperda* cell line (Sf9).

The following tables summarize the quantitative SAR data for a series of synthesized Chasmanthinine derivatives. The core structure and substitution points are depicted in the accompanying synthesis workflow diagram.

Table 1: Antifeedant Activity of Chasmanthinine Derivatives against *Spodoptera exigua*

Compound	R Group (at C-14)	EC50 (mg/cm ²)[1]
Chasmanthinine	Anisoyl	0.25[1]
1	Acetyl	>1.0
10	n-Octanoyl	0.46[1]
16	Benzoyl	0.52[1]
21	4-Fluorobenzoyl	0.33[1]
26	4-(Trifluoromethyl)benzoyl	0.28[1]
33	2-Thiophenecarbonyl	0.10[1]
34	5-Chloro-2-thiophenecarbonyl	0.58[1]

Table 2: Cytotoxic Activity of Chasmanthinine Derivatives against Sf9 Cells

Compound	R Group (at C-14)	IC50 (μM)[1]
Chasmanthinine	Anisoyl	25.36[1]
1	Acetyl	15.82[1]
10	n-Octanoyl	12.87[1]
16	Benzoyl	18.54[1]
21	4-Fluorobenzoyl	20.11[1]
26	4-(Trifluoromethyl)benzoyl	16.29[1]
33	2-Thiophenecarbonyl	19.85[1]
34	5-Chloro-2-thiophenecarbonyl	22.47[1]

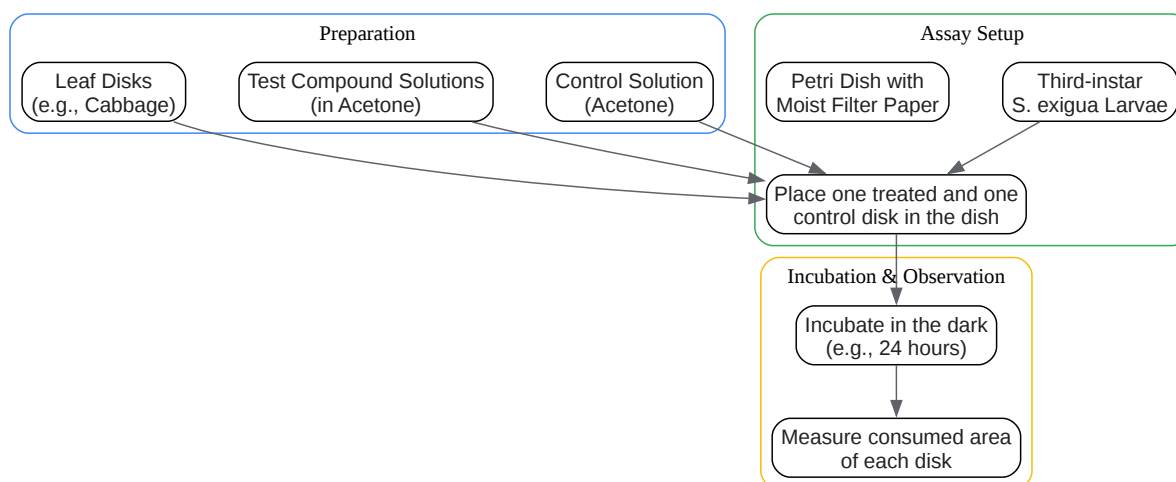
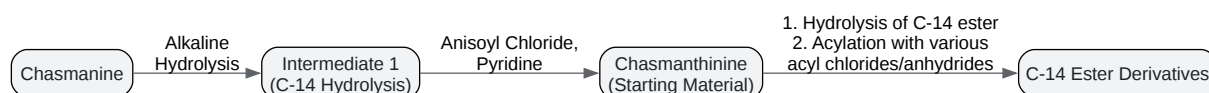
- Antifeedant Activity: The data indicates that the nature of the ester substituent at the C-14 position significantly influences the antifeedant activity. Aromatic and heterocyclic acyl groups appear to be more effective than simple aliphatic ones. Notably, the introduction of a 2-thiophenecarbonyl group (compound 33) resulted in the most potent antifeedant activity,

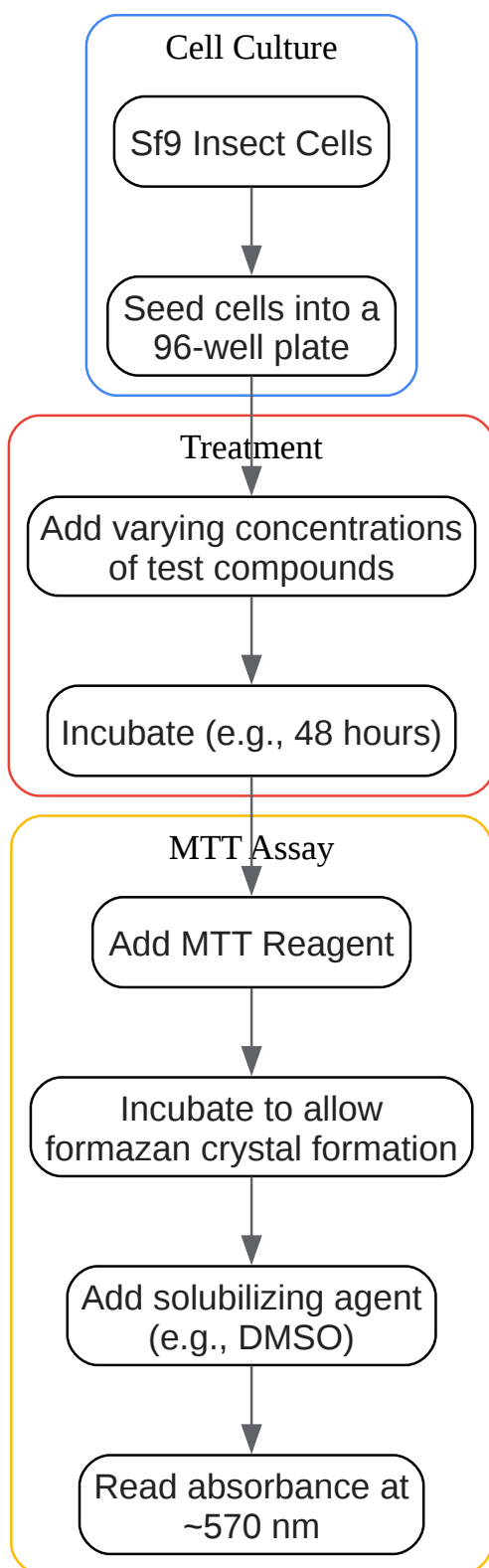
suggesting that the electronic and steric properties of this heterocyclic ring are favorable for interaction with the target site in *S. exigua*.^[1]

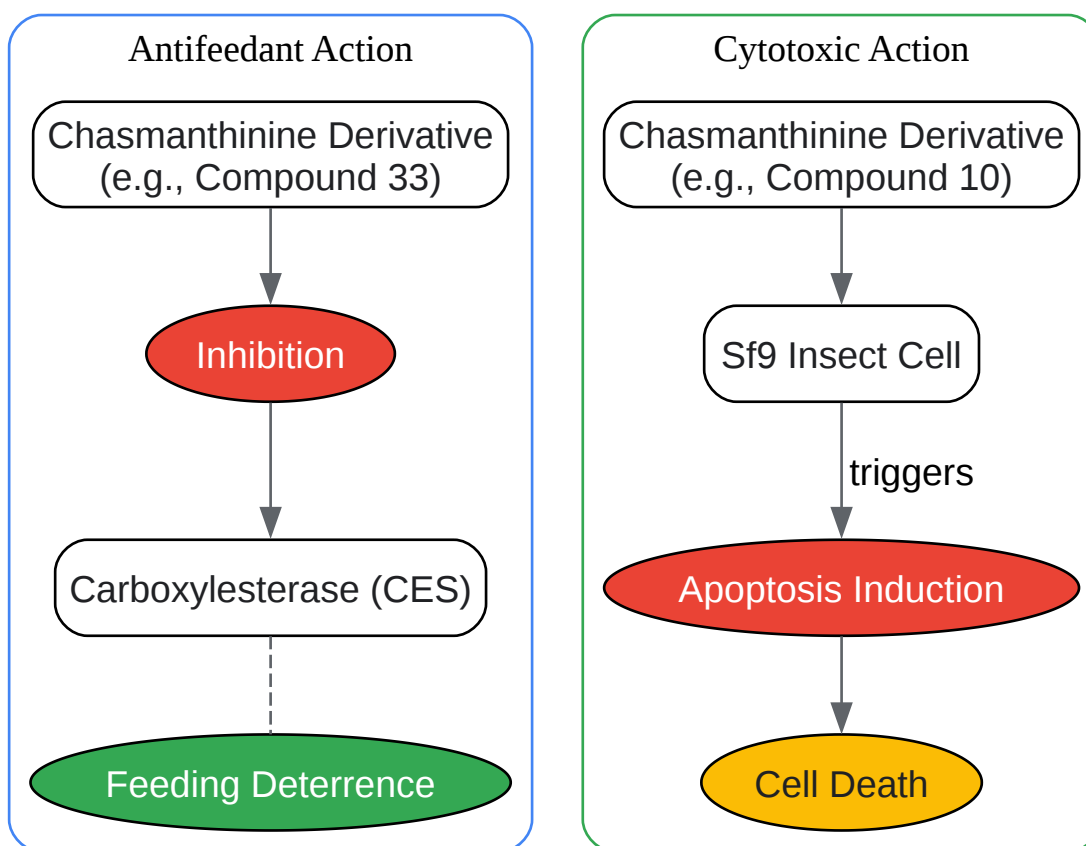
- **Cytotoxic Activity:** For cytotoxicity against Sf9 cells, a different trend is observed. The derivative with a medium-length aliphatic chain, n-octanoyl (compound 10), exhibited the highest potency.^[1] This suggests that lipophilicity plays a crucial role in the cytotoxic mechanism, possibly by facilitating membrane transport or interaction with intracellular targets.

1.3.1. Synthesis of Chasmanthinine Derivatives

The general synthetic route for the preparation of the C-14 ester derivatives of Chasmanthinine is outlined below.^[1]







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References

- 1. researchgate.net [researchgate.net]
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